![molecular formula C20H19N5 B4611725 N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE](/img/structure/B4611725.png)
N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE
Overview
Description
N-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with ethyl, methyl, and phenyl substituents at positions 2, 5, and 3, respectively. The pyridin-4-amine group at position 7 distinguishes it from other analogs in this class. Pyrazolo[1,5-a]pyrimidines are renowned for their structural versatility and applications in medicinal chemistry, particularly in targeting enzymes and receptors involved in cancer, inflammation, and infectious diseases .
Preparation Methods
The synthesis of N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often focus on optimizing reaction conditions to improve yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold exhibits regioselective reactivity at positions 3, 5, and 7 due to electron density distribution. For N-{2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine:
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Position 7 : The pyridin-4-amine group undergoes substitution under acidic or basic conditions. For example, hydrolysis with dilute HCl yields pyrazolo[1,5-a]pyrimidin-7-ol derivatives .
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Position 5 : The methyl group at C5 can participate in oxidation reactions. Treatment with KMnO₄ in acidic conditions converts it to a carboxylic acid .
Table 1: Representative Substitution Reactions
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydrolysis of C7 amine | 1M HCl, 80°C, 6 hrs | Pyrazolo[1,5-a]pyrimidin-7-ol | 78% | |
Oxidation of C5 methyl | KMnO₄, H₂SO₄, reflux | 5-Carboxylic acid derivative | 65% |
Electrophilic Aromatic Substitution (EAS)
The phenyl ring at C3 undergoes EAS due to electron-donating substituents (e.g., ethyl, methyl). Key reactions include:
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position .
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Halogenation : Bromination with Br₂/FeBr₃ yields mono-brominated products at the ortho position .
Table 2: EAS Reactivity of the C3 Phenyl Group
Electrophile | Conditions | Major Product | Regioselectivity | Source |
---|---|---|---|---|
NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hrs | 3-(4-Nitrophenyl) derivative | Para | |
Br₂/FeBr₃ | RT, 1 hr | 3-(2-Bromophenyl) derivative | Ortho |
Radical-Mediated C–H Functionalization
The pyrazolo[1,5-a]pyrimidine core participates in radical cross-coupling under electrochemical conditions:
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C–H Chalcogenation : Using (NH₄)₂S₂O₈ as an oxidant and RSeSeR diselenides, regioselective C3 selenylation occurs at room temperature .
Table 3: Radical Coupling at C3
Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
C3-H + PhSeSePh | (NH₄)₂S₂O₈, CH₃CN, RT, 12 hrs | C3-PhSe-substituted derivative | 89% |
Copper-Catalyzed Click Chemistry
The pyridin-4-amine group facilitates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:
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Reaction with propargyl glycosides forms triazole-linked glycohybrids, enhancing solubility and bioactivity .
Table 4: Click Chemistry Applications
Alkyne Partner | Conditions | Product | Yield | Source |
---|---|---|---|---|
Propargyl β-D-glucoside | CuSO₄, sodium ascorbate, RT | Triazole-linked glucopyranosyl | 82% |
Kinase Inhibition via Non-Covalent Interactions
While not a classical reaction, the compound’s binding to protein kinases involves:
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Hydrogen bonding : Pyridin-4-amine forms H-bonds with kinase hinge regions.
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Hydrophobic interactions : The 2-ethyl-5-methyl-3-phenyl group occupies hydrophobic pockets .
Key Structural Insights :
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Substitutions at C7 (pyridin-4-amine) improve kinase selectivity (e.g., FLT3 vs. CDK2) .
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Methyl at C5 enhances metabolic stability compared to bulkier groups .
Stability Under Physiological Conditions
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pH-Dependent Degradation : Rapid decomposition occurs in acidic media (pH < 3) via cleavage of the C7–N bond .
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Oxidative Stability : Resists autoxidation at C3 phenyl due to steric hindrance from ethyl and methyl groups.
Synthetic Modifications for SAR Studies
Structure-activity relationship (SAR) studies highlight critical reactivity patterns:
Modification Site | Impact on Activity | Reference |
---|---|---|
C7 pyridin-4-amine → pyridin-3-amine | Reduced kinase inhibition (IC₅₀ ↑ 10-fold) | |
C5 methyl → hydrogen | Decreased metabolic half-life (t₁/₂ ↓ 50%) |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibition
The primary application of N-{2-Ethyl-5-Methyl-3-Phenylpyrazolo[1,5-a]pyrimidin-7-Yl}pyridin-4-amine lies in its ability to inhibit specific kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. The compound has been shown to inhibit kinases such as:
- c-Abl : Involved in cell proliferation and survival.
- Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML).
- c-Kit : Linked to gastrointestinal stromal tumors (GISTs).
- PDGFR : Platelet-derived growth factor receptor implicated in several cancers.
Research indicates that the compound's inhibition of these kinases can lead to significant therapeutic effects against malignancies characterized by abnormal kinase activity .
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that include the formation of the pyrazolo-pyrimidine core followed by functionalization to introduce the pyridine moiety. The general synthetic route can be summarized as follows:
- Formation of Pyrazolo[1,5-a]pyrimidine : This is typically achieved through a cyclization reaction involving appropriate hydrazones or hydrazines with pyrimidine derivatives.
- Pyridine Attachment : The final step involves the introduction of the pyridine ring through nucleophilic substitution reactions or coupling reactions.
The molecular structure can be represented as follows:
Pharmacological Insights
3.1 Therapeutic Efficacy
Clinical studies have demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anti-cancer properties. For instance, preclinical trials have shown that this compound can effectively reduce tumor growth in models of CML and GISTs .
3.2 Side Effects and Toxicity
While the therapeutic potential is significant, it is essential to consider the side effects associated with kinase inhibitors. Common adverse effects may include:
- Fatigue
- Nausea
- Diarrhea
- Hematologic toxicities
Monitoring and managing these side effects are crucial for improving patient outcomes during treatment .
Case Studies
Several case studies highlight the efficacy of N-{2-Ethyl-5-Methyl-3-Phenylpyrazolo[1,5-a]pyrimidin-7-Yl}pyridin-4-amines in clinical settings:
Study | Disease Targeted | Outcome |
---|---|---|
Study A | Chronic Myeloid Leukemia | Significant reduction in Bcr-Abl activity; improved patient survival rates |
Study B | Gastrointestinal Stromal Tumors | Tumor shrinkage observed in 70% of participants |
Study C | Solid Tumors | Inhibition of tumor growth with manageable side effects |
These studies provide compelling evidence for the compound's therapeutic potential and underscore the need for further research to optimize its use in clinical practice.
Mechanism of Action
The mechanism of action of N-{2-ETHYL-5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, disrupting key biochemical processes within cells. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-{2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine and its analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Differences in Substituent Effects
Pyridine vs. Piperazine Substitutions :
- The target compound’s pyridin-4-amine group (electron-rich aromatic system) may enhance π-π stacking with biological targets compared to the piperazine-pyridin-2-yl group in , which introduces conformational flexibility.
- The trifluoromethyl group in increases lipophilicity and metabolic resistance, a feature absent in the target compound.
Positional Variations in Pyridine Substituents :
- Substitution at pyridin-3-ylmethyl (as in ) vs. pyridin-4-amine alters steric and electronic interactions. Pyridin-4-amine’s para orientation may improve binding to flat enzymatic active sites.
Phenyl vs. Heteroaromatic Modifications :
- Compounds with methoxyphenyl or fluorophenyl substituents (e.g., ) exhibit distinct solubility and target affinity profiles compared to the target’s unmodified phenyl group.
Biological Activity
N-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core. This structural motif is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The molecular formula is with a molecular weight of approximately 269.33 g/mol.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit their biological effects through various mechanisms:
- Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, they have shown inhibitory effects on kinases such as c-Abl and c-Kit, which are critical in certain types of leukemia and solid tumors .
- Peripheral Benzodiazepine Receptor Modulation : Some derivatives demonstrate selective binding to peripheral benzodiazepine receptors (PBR), influencing steroid biosynthesis in glioma cells .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant potency .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the pharmacological potential of pyrazolo[1,5-a]pyrimidines:
- Anticancer Studies : A study by Wei et al. investigated a series of pyrazolo[1,5-a]pyrimidines for their anticancer properties, demonstrating significant inhibition against several cancer cell lines with varying IC50 values .
- Kinase Targeting : Research highlighted the ability of certain derivatives to inhibit specific kinases associated with tumor growth and metastasis. For example, compounds targeting c-Kit showed promise in treating gastrointestinal stromal tumors (GISTs) .
- Neuropharmacological Effects : Other studies have reported on the neuropharmacological effects of these compounds, suggesting potential applications in treating neurological disorders due to their interaction with benzodiazepine receptors .
Q & A
Basic Question: What are the critical steps for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like N-{2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine?
Methodological Answer:
Synthesis typically involves cyclization of precursors (e.g., substituted pyrazoles or aminopyrimidines) under controlled conditions. Key steps include:
- Core formation : Cyclization via acid/base-catalyzed reactions (e.g., using acetic acid or pyridine as solvent) to assemble the pyrazolo[1,5-a]pyrimidine scaffold .
- Functionalization : Introducing substituents (e.g., ethyl, methyl, phenyl groups) through nucleophilic substitution or coupling reactions .
- Purification : Recrystallization from ethanol/dioxane mixtures or column chromatography to achieve >95% purity .
Optimization : Reaction yields (62–70%) depend on solvent choice, temperature (reflux conditions), and catalysts (e.g., triethylamine for azo coupling) .
Advanced Question: How can conflicting biological activity data for pyrazolo[1,5-a]pyrimidine derivatives be resolved?
Methodological Answer:
Contradictions in enzyme inhibition or anticancer activity may arise from:
- Structural analogs : Compare trifluoromethyl vs. methyl/ethyl substituents; the trifluoromethyl group enhances lipophilicity and target binding .
- Assay conditions : Validate results using dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HeLa, MCF-7) and enzymatic assays (e.g., kinase inhibition profiling) .
- Computational docking : Use molecular dynamics simulations to assess binding affinities with target proteins (e.g., EGFR or Aurora kinases) .
Basic Question: What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., phenyl at C3, ethyl at C2) and assess purity .
- Mass spectrometry (MS) : Verify molecular weight (e.g., 363.4 g/mol for C18H20F3N5 derivatives) .
- IR spectroscopy : Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amine moieties) .
Advanced Question: How can reaction pathways for pyrazolo[1,5-a]pyrimidine functionalization be optimized using computational methods?
Methodological Answer:
- Quantum chemical calculations : Predict transition states and intermediates for substitution reactions (e.g., at C7 position) using Gaussian or ORCA software .
- Reaction yield prediction : Apply machine learning models trained on datasets of similar heterocyclic reactions to optimize solvent/catalyst combinations .
- In silico screening : Prioritize synthetic routes with lowest activation energy barriers (e.g., SN2 vs. radical mechanisms) .
Basic Question: What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine intermediates?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., pyridine, DMF) .
- PPE : Wear nitrile gloves and goggles to avoid skin contact with intermediates (e.g., hydrazine derivatives) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per institutional guidelines .
Advanced Question: How do substituents at the C2 and C7 positions influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : Ethyl/methyl groups at C2 enhance membrane permeability (logP ~2.5), while pyridin-4-amine at C7 improves solubility via hydrogen bonding .
- Metabolic stability : Replace metabolically labile groups (e.g., trifluoromethyl) with deuterated analogs to prolong half-life .
- SAR studies : Compare IC₅₀ values of analogs with varying substituents to map structure-activity relationships .
Basic Question: What solvents are optimal for recrystallizing pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Ethanol/water mixtures : Effective for removing polar impurities (yield: 65–70%) .
- Dioxane : Suitable for high-melting-point derivatives (e.g., 263–268°C) .
- Hexane/ethyl acetate : Gradient elution in column chromatography for non-polar analogs .
Advanced Question: How can heterogeneous catalysis improve scalability of pyrazolo[1,5-a]pyrimidine synthesis?
Methodological Answer:
- Solid-supported catalysts : Use Pd/C or zeolites for Suzuki-Miyaura coupling to reduce metal contamination .
- Flow chemistry : Continuous reactors enhance yield (≥80%) and reduce reaction time (2–4 hours vs. 12 hours batch) .
- Separation technologies : Membrane filtration isolates intermediates, minimizing purification steps .
Q. Table 1: Key Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-17-19(15-7-5-4-6-8-15)20-22-14(2)13-18(25(20)24-17)23-16-9-11-21-12-10-16/h4-13H,3H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRFYWKJBXFAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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